molecular formula C10H6NO2- B1226512 Quinaldate

Quinaldate

Cat. No. B1226512
M. Wt: 172.16 g/mol
InChI Key: LOAUVZALPPNFOQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Quinaldate is a quinolinemonocarboxylate that is the conjugate base of quinaldic acid;  major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a quinaldic acid.

Scientific Research Applications

Inhibition of Mitochondrial Oxidation

  • Quinaldate inhibits the oxidation of substrates in rat liver and kidney mitochondria. This inhibition is reversible and occurs at the level of substrate dehydrogenases (König, 1975).

Specific Dehydrogenase Inhibition

  • It specifically inhibits pyridine- and flavin nucleotide-dependent dehydrogenases both inside mitochondria and in isolated forms. This makes quinaldate a distinct "dehydrogenase inhibitor" (König et al., 1975).

Selective Transport of Ions

  • Quinaldate derivatives show a high transport ability and selectivity toward lithium ions. This selectivity is unique to the quinaldate moiety, as similar carboxylic acids do not show this characteristic (Wakita et al., 1991).

Antiproliferative Effects in Cancer Cells

  • Quinaldic acid, a derivative of quinaldate, inhibits the proliferation of colon cancer cells. This antiproliferative activity is accompanied by changes in several signaling pathways, making it a potential candidate for cancer research (Langner et al., 2015).

Coordination Compounds and Catalysis

  • Quinaldate forms various coordination compounds with metals like iron, exhibiting unique structural and spectroscopic properties. These compounds have potential applications in catalysis and environmental remediation (Houghton et al., 2010).

Photoluminescent Materials

  • Complexes containing quinaldate exhibit photoluminescent properties, which can be utilized in optical materials and sensors (Vogler et al., 2019).

Cation Extraction

  • Acyclic ionophores with quinaldate moieties are efficient in extracting alkali metal ions, highlighting their potential in chemical separation processes (Wakita et al., 1990).

properties

Molecular Formula

C10H6NO2-

Molecular Weight

172.16 g/mol

IUPAC Name

quinoline-2-carboxylate

InChI

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)/p-1

InChI Key

LOAUVZALPPNFOQ-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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